1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with a 3-chloro-4-fluorophenyl group and an aldehyde functional group at the 4-position
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-chloro-4-fluoroaniline and propargyl aldehyde.
Cycloaddition Reaction: The key step in the synthesis is the cycloaddition reaction between 3-chloro-4-fluoroaniline and propargyl aldehyde in the presence of a copper(I) catalyst. This reaction leads to the formation of the triazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts or reagents specific to the desired transformation.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a scaffold for the development of new drugs, particularly as inhibitors of enzymes such as tyrosinase, which is involved in melanin production.
Biological Studies: It has been studied for its potential antimicrobial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, thereby inhibiting melanin production . The presence of the 3-chloro-4-fluorophenyl group enhances its binding affinity and inhibitory activity.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-methanol: This compound has a similar structure but with a methanol group instead of an aldehyde group.
1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid:
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O/c10-8-3-7(1-2-9(8)11)14-4-6(5-15)12-13-14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVYYKRBWGZANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)C=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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